![molecular formula C13H21BO3 B2947805 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one CAS No. 497959-44-1](/img/structure/B2947805.png)
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one
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Overview
Description
“2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one” is an organic compound. It is an intermediate with borate groups . It is related to organoboron compounds, which are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .
Synthesis Analysis
The compound can be synthesized through nucleophilic and amidation reactions . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Molecular Structure Analysis
The structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
Chemical Reactions Analysis
The compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Coupling with aryl iodides in the presence of a copper catalyst can form aryl boronates .
Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .
Scientific Research Applications
- 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one serves as a valuable reagent in borylation reactions. It participates in the functionalization of C-H bonds, especially at benzylic positions of alkylbenzenes. These transformations lead to the formation of pinacol benzyl boronates, which find applications in organic synthesis and medicinal chemistry .
- The compound’s boron-containing cyclohexene scaffold makes it interesting for materials science applications. Scientists investigate its potential as a building block for novel copolymers. For instance, copolymers based on benzothiadiazole and electron-rich arene units have been synthesized, demonstrating promising optical and electrochemical properties .
Borylation Reactions
Materials Science
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of various organic compounds .
Mode of Action
Similar compounds have been known to participate in borylation reactions, hydroboration of alkynes and alkenes, and coupling with aryl iodides .
Biochemical Pathways
The compound may be involved in various biochemical pathways, particularly in the formation of boronates and chiral allenyl boronates .
Result of Action
It is known that similar compounds have been used in the synthesis of various organic compounds .
Action Environment
It is known that similar compounds are usually stored in dry conditions at 2-8°c .
Future Directions
The compound has potential applications in the construction of stimulus-responsive drug carriers due to its advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers, and mesoporous silica, etc . They can not only load anti-cancer drugs but also deliver insulin and genes .
properties
IUPAC Name |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO3/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQERQNZHHRBQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)CCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one |
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